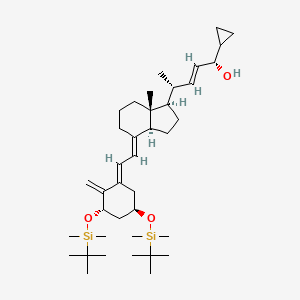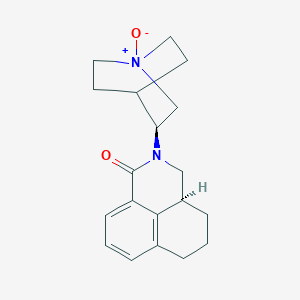
8-Nitroguanine-4,8-13C2-7-15N, technical grade-50per cent Purity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitroguanine-4,8-13C2-7-15N, technical grade-50 per cent Purity: is a modified form of guanine, a nucleobase found in DNA and RNA. This compound is labeled with isotopes of carbon-13 and nitrogen-15, making it useful for various scientific studies, particularly in understanding DNA damage and mutagenesis. The nitro group at the 8th position of guanine introduces unique chemical properties that are significant in biochemical and molecular biology research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitroguanine-4,8-13C2-7-15N typically involves the nitration of guanine. The process begins with the isotopic labeling of guanine at the desired positions. This is followed by the introduction of a nitro group at the 8th position. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction conditions to maintain the purity and yield of the product. The technical grade of 50 per cent purity indicates that the compound is suitable for research purposes but may contain some impurities that do not significantly affect its intended use.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 8-Nitroguanine can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Various oxidized guanine derivatives.
Reduction: 8-Aminoguanine.
Substitution: Substituted guanine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 8-Nitroguanine-4,8-13C2-7-15N is used to study the mechanisms of nitration and the effects of nitro groups on nucleobase reactivity. It serves as a model compound for understanding the behavior of nitro-substituted nucleobases.
Biology
In biological research, this compound is crucial for studying DNA damage and repair mechanisms. The incorporation of 8-Nitroguanine into DNA can lead to base mispairing and mutations, making it a valuable tool for mutagenesis studies.
Medicine
In medicine, 8-Nitroguanine is used to investigate the effects of nitro-substituted nucleobases on cellular processes. It helps in understanding the role of DNA damage in diseases such as cancer and in the development of therapeutic strategies.
Industry
In the industrial sector, this compound is used in the development of diagnostic tools and as a standard in analytical techniques involving isotopic labeling.
Wirkmechanismus
The primary mechanism by which 8-Nitroguanine-4,8-13C2-7-15N exerts its effects is through its incorporation into DNA. The nitro group at the 8th position can cause base mispairing during DNA replication, leading to mutations. This mispairing can result in various biological effects, including the activation of DNA repair pathways and the induction of mutagenesis. The isotopic labels (carbon-13 and nitrogen-15) allow for detailed tracking and analysis of the compound in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxoguanine: Another modified guanine with an oxygen atom at the 8th position, commonly used in oxidative stress studies.
8-Aminoguanine: A reduced form of 8-Nitroguanine, used in studies of DNA repair and mutagenesis.
8-Bromoguanine: A halogenated derivative of guanine, used in nucleophilic substitution studies.
Uniqueness
8-Nitroguanine-4,8-13C2-7-15N is unique due to its combination of a nitro group and isotopic labeling. This combination allows for specific studies on the effects of nitro substitution in nucleobases and provides a means to track the compound in complex biochemical pathways. Its ability to induce mutations through base mispairing makes it particularly valuable in genetic and mutagenesis research.
Eigenschaften
CAS-Nummer |
1215708-85-2 |
|---|---|
Molekularformel |
C₃¹³C₂H₄N₅¹⁵NO₃ |
Molekulargewicht |
199.1 |
Synonyme |
2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N; 2-Amino-1,7-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)

![(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1141020.png)
![[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1141023.png)






